N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
The compound N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring:
- A 1,4-dihydropyridin-4-one core, a scaffold known for bioactivity in calcium channel modulation and enzyme inhibition .
- A 4-methylpiperidin-1-ylmethyl substituent at position 2, introducing a tertiary amine group that may enhance solubility or target binding.
- A 5-methoxy group on the dihydropyridinone ring, which could influence electronic properties and metabolic stability.
While direct pharmacological data for this compound are unavailable, its structural analogs (e.g., dihydropyridines, acetamides) are associated with diverse activities, including hypoglycemic, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-4-30-21-8-6-5-7-19(21)24-23(28)16-26-15-22(29-3)20(27)13-18(26)14-25-11-9-17(2)10-12-25/h5-8,13,15,17H,4,9-12,14,16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMSTJUCHFFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCC(CC3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is SLC15A4 , a protein transporter. This protein plays a crucial role in the innate immune system, particularly in the nucleic acid-sensing TLR7/8 pathway.
Mode of Action
The compound acts as an inhibitor of SLC15A4. It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side. This binding event triggers a conformational switch, leading to the degradation of TASL.
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway. By inhibiting SLC15A4 and causing the degradation of TASL, it interrupts this pathway and prevents downstream proinflammatory responses.
Result of Action
The molecular effect of the compound’s action is the disruption of the SLC15A4-TASL adapter module. On a cellular level, this leads to the interruption of the TLR7/8-IRF5 signaling pathway and the prevention of downstream proinflammatory responses. This could potentially have therapeutic implications for diseases associated with dysregulation of the innate immune system, such as systemic lupus erythematosus.
Biological Activity
N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A methoxy substituent
- A piperidine moiety
- A dihydropyridine core
These structural components contribute to its biological activity, particularly in relation to receptor interactions and enzyme inhibition.
Research indicates that this compound may act through multiple pathways:
- Calcium Channel Modulation : The dihydropyridine structure is known to interact with voltage-gated calcium channels, potentially leading to vasodilatory effects.
- Receptor Interactions : Preliminary studies suggest that this compound may exhibit affinity for various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
2. Biological Assays
In vitro assays have demonstrated that the compound exhibits:
- Antioxidant Activity : It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : In a study screening a drug library on multicellular spheroids, compounds similar to this structure displayed significant anticancer activity, indicating potential for further development in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Significant activity in multicellular assays | |
| Calcium Channel Blockade | Modulation of calcium influx |
3. Toxicology and Safety Profile
While specific toxicological data on this compound is limited, related compounds have been studied for their safety profiles. It is crucial to evaluate the compound's effects on lysosomal function and phospholipid metabolism due to its amphiphilic nature, which may pose risks for phospholipidosis .
Scientific Research Applications
The compound N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide represents a class of chemical compounds that have gained attention in various scientific research applications. This article delves into its potential applications, particularly in the fields of pharmacology and medicinal chemistry.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit analgesic properties. These compounds can modulate pain pathways and may serve as alternatives to traditional opioids, potentially offering pain relief with reduced side effects.
Antidepressant Activity
Preliminary studies suggest that this compound may have antidepressant-like effects. The mechanism might involve the modulation of neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.
Antihypertensive Effects
The dihydropyridine structure is commonly associated with calcium channel blockers, which are used to manage hypertension. Research on related compounds indicates potential antihypertensive effects, making this compound a candidate for further exploration in cardiovascular therapies.
Neuroprotective Effects
Emerging evidence points to neuroprotective properties, suggesting that this compound could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's or Parkinson's disease.
Case Study 1: Analgesic Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications on the piperidine ring significantly enhanced analgesic efficacy in rodent models. The compound showed a notable reduction in pain response compared to controls, indicating its potential as a new analgesic agent.
Case Study 2: Neuroprotective Properties
In vitro studies highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results suggested that the compound could mitigate cell death in neuronal cultures, providing a basis for further investigation into its therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Dihydropyridinone vs. Pyrimidinone Cores: The target compound’s 1,4-dihydropyridinone core is more akin to calcium channel modulators (e.g., nifedipine analogs) than the pyrimidinone in , which may target sulfonamide-sensitive enzymes .
The 5-methoxy group on the dihydropyridinone ring may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., 5-cyano in ) .
Acetamide Side Chains :
- The N-(2-ethoxyphenyl)acetamide moiety shares similarities with ’s N-(5-chloro-2-methoxyphenyl) derivatives, which exhibit lipoxygenase inhibition. Ethoxy groups may enhance lipophilicity relative to methoxy .
Biological Activity Trends: Thiazolidinedione-containing acetamides () are potent hypoglycemic agents, but the absence of this motif in the target compound suggests divergent applications .
Research Findings and Implications
Physicochemical Properties
Hypothesized Pharmacokinetics
Challenges and Contradictions
- Activity Prediction : While ’s dihydropyridines are calcium channel blockers, the target compound’s piperidinylmethyl group may redirect activity toward neurological targets .
- Synthetic Complexity : The tertiary amine and acetamide linkage may pose challenges in large-scale synthesis compared to ’s oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
